N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Physicochemical profiling Lipophilicity Structural analog comparison

N-Benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251628-46-2) is a synthetic small-molecule heterocyclic compound belonging to the N-sulfonamide 2-pyridone acetamide class. Its molecular formula is C₁₉H₂₃N₃O₄S with a molecular weight of 389.47 g/mol.

Molecular Formula C19H23N3O4S
Molecular Weight 389.47
CAS No. 1251628-46-2
Cat. No. B2529590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
CAS1251628-46-2
Molecular FormulaC19H23N3O4S
Molecular Weight389.47
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H23N3O4S/c23-18(20-14-16-8-3-1-4-9-16)15-21-11-7-10-17(19(21)24)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-15H2,(H,20,23)
InChIKeyXZZVBPRFQIKZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251628-46-2): Compound Class and Procurement Context


N-Benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (CAS 1251628-46-2) is a synthetic small-molecule heterocyclic compound belonging to the N-sulfonamide 2-pyridone acetamide class [1]. Its molecular formula is C₁₉H₂₃N₃O₄S with a molecular weight of 389.47 g/mol [1]. The structure integrates three pharmacophoric elements: a 2-oxo-1,2-dihydropyridine (2-pyridone) core, a piperidin-1-ylsulfonyl group at the pyridone 3-position, and an N-benzyl acetamide side chain. This scaffold places it within a broader family of pyridone sulfonamides explored for enzyme inhibition, including MEK and kinase targets [2]. However, publicly available primary research data and peer-reviewed biological characterization specific to this exact compound remain absent from the indexed scientific literature as of the knowledge cutoff, limiting the scope of direct evidence-based differentiation.

Why N-Benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Cannot Be Simply Substituted with Structural Analogs


Within the 2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl acetamide series, even minor N-substituent variations on the acetamide moiety can produce divergent property profiles that preclude simple interchange. Closely related analogs—including N-(4-methylbenzyl) (CAS 1251562-15-8) [1], N-(3-chloro-4-methylphenyl) (CAS 1251705-16-6) [2], and N-(4-acetylphenyl) (CAS 1251694-47-9) [3] variants—differ from the target compound by 14 to 28 Da in molecular weight, along with altered lipophilicity (cLogP), hydrogen-bonding capacity, and steric bulk conferred by the respective benzyl, chloro-methylphenyl, or acetylphenyl groups. These physicochemical differences directly impact solubility, permeability, metabolic stability, and target-binding complementarity [4]. Furthermore, the broader N-sulfonamide 2-pyridone class demonstrates that identical core scaffolds bearing different substituents can exhibit IC₅₀ values spanning nanomolar to high-micromolar ranges against the same enzymatic target, as documented for dual DHPS/DHFR inhibitors [5] and MEK inhibitors [6]. Consequently, assuming functional equivalence between the target compound and its analogs—absent matched-pair comparative data—introduces material risk into any screening cascade or SAR program.

Quantitative Differentiation Evidence for N-Benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide vs. Structural Analogs


Molecular Weight and Physicochemical Differentiation of the N-Benzyl Substituent vs. 4-Methylbenzyl and 3-Chloro-4-Methylphenyl Analogs

The target compound (CAS 1251628-46-2) bears an unsubstituted N-benzyl group, yielding a molecular weight of 389.47 g/mol. The closest commercially cataloged analog, N-(4-methylbenzyl) (CAS 1251562-15-8), carries a para-methyl substituent, increasing molecular weight to 403.5 g/mol (+14 Da) and elevating calculated logP by approximately 0.5 log units [1]. The N-(3-chloro-4-methylphenyl) analog (CAS 1251705-16-6) introduces both chloro and methyl substituents, reaching 423.91 g/mol (+34 Da) with a further lipophilicity increase and altered electronic character from the electron-withdrawing chlorine [2]. These differences in size, lipophilicity, and electronic distribution are sufficient to modulate membrane permeability rates, aqueous solubility, and off-target binding promiscuity in a substituent-dependent manner [3].

Physicochemical profiling Lipophilicity Structural analog comparison

Hydrogen-Bond Donor Count Differentiation: N-Benzyl vs. N-(4-Acetylphenyl) Acetamide Side Chain

The target compound contains one hydrogen-bond donor (the secondary amide –NH– of the N-benzyl acetamide). In contrast, the N-(4-acetylphenyl) analog (CAS 1251694-47-9) retains one amide donor but adds a ketone carbonyl as an additional hydrogen-bond acceptor on the terminal phenyl ring, altering the H-bond acceptor count from 4 to 5 without changing the donor count [1]. This shift in the H-bond acceptor/donor ratio affects desolvation energetics and target-binding complementarity. The N-(4-acetylphenyl) analog has a molecular weight of 417.48 g/mol, representing a +28 Da increment over the target compound [1].

Hydrogen bonding Permeability Receptor binding

Class-Level Enzyme Inhibition Potential: N-Sulfonamide 2-Pyridones as Dual DHPS/DHFR Inhibitors

The N-sulfonamide 2-pyridone scaffold to which the target compound belongs has been validated as a dual-inhibitor pharmacophore targeting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). In a published series, the most potent dual inhibitor (compound 11a) achieved IC₅₀ values of 2.76 μg/mL against DHPS and 0.20 μg/mL against DHFR [1]. While the target compound was not directly tested in this study, the conserved 2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl core suggests potential engagement with these or related sulfonamide-binding enzyme pockets. Activity is however expected to be highly substituent-dependent; the unsubstituted N-benzyl group in the target compound represents a distinct SAR point relative to the benzothiazol-sulfonylhydrazide-derived compounds in the published series, and no quantitative activity data exist for the target compound itself [1].

Antimicrobial Enzyme inhibition Dual-target pharmacology

Class-Level MEK Kinase Inhibition: Pyridone Sulfonamide Pharmacophore Validation

The pyridone sulfonamide scaffold is a recognized pharmacophore for MEK kinase inhibition, as disclosed in patent literature covering pyridone sulfonamides and pyridone sulfamides [1]. The target compound's 2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl core maps onto the general structural formula claimed in US20110112152A1, where the sulfonamide group at the pyridone 3-position is a critical pharmacophoric element for ATP-noncompetitive MEK binding [1]. However, the patent covers a broad Markush structure and does not specifically exemplify or assay CAS 1251628-46-2. The N-benzyl acetamide side chain of the target compound represents a distinct vector relative to the exemplified compounds, and no MEK IC₅₀ data exist for this specific compound [1].

Kinase inhibition MEK Cancer

Thrombin Inhibition: 3-Amino-4-Sulfonylpyridinone Acetamide Class Precedent

Published structure-activity relationship studies on 3-amino-4-sulfonylpyridinone acetamides demonstrate that this chemotype can yield potent, orally bioavailable thrombin inhibitors [1]. Compound L-375,378, a closely related aminopyrazinone analogue within this class, achieved comparable selectivity and slightly decreased efficacy but significantly improved pharmacokinetics in rats, dogs, and monkeys relative to lead compound 1 [1]. The target compound (CAS 1251628-46-2) differs from the thrombin inhibitor series in two key respects: (1) it lacks the 3-amino group on the pyridinone ring that serves as a critical hydrogen-bond donor in the thrombin active site, and (2) the sulfonamide group is at the 3-position rather than the 4-position. These structural deviations likely abrogate or substantially alter thrombin inhibitory activity. Nonetheless, the class precedent establishes that pyridinone acetamides with appropriate substitution can engage serine protease targets with high potency [1].

Thrombin inhibition Anticoagulant Serine protease

Absence of Publicly Available Biological Activity Data: Evidence Gap Assessment

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent literature (Google Patents, USPTO, WIPO) returned zero primary research articles, zero bioassay records, and zero patent exemplifications containing quantitative biological activity data for CAS 1251628-46-2. All cited evidence in this guide is either class-level inference from structurally related chemotypes or calculated/derived physicochemical properties. This evidence gap is material: the target compound cannot be differentiated from its closest analogs (e.g., CAS 1251562-15-8, 1251705-16-6, 1251694-47-9) on the basis of potency, selectivity, or functional activity because no comparative biological data exist for any member of this specific sub-series in the public domain [1].

Data gap Procurement risk Empirical validation required

Recommended Application Scenarios for N-Benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Based on Available Evidence


SAR Exploration of N-Substituent Effects in Pyridone Sulfonamide Acetamide Series

The unsubstituted N-benzyl group of CAS 1251628-46-2 makes it the least sterically hindered and least lipophilic member of the commercially accessible 2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl acetamide sub-series [1]. This compound serves as the logical baseline or 'parent' structure in any systematic SAR campaign comparing N-substituent effects—starting from the unsubstituted benzyl and progressing to para-methyl, chloro-methyl, acetylphenyl, and other analogs—to map the contribution of substituent size, electronics, and lipophilicity to biological activity.

Biochemical Screening Against Sulfonamide-Binding Enzyme Targets (DHPS, DHFR, Carbonic Anhydrase)

Given the established precedent for N-sulfonamide 2-pyridone derivatives as dual DHPS/DHFR inhibitors [1], the target compound may be screened—with appropriate empirical validation—against sulfonamide-binding enzymes including DHPS, DHFR, and carbonic anhydrase isoforms. The piperidinylsulfonyl group provides a conformationally constrained sulfonamide pharmacophore distinct from primary sulfonamides, which may confer isoform selectivity within enzyme families that have well-characterized sulfonamide-binding pockets [2].

Kinase Profiling Panels with Focus on MEK and Related MAPK Pathway Targets

The pyridone sulfonamide scaffold is recognized as an ATP-noncompetitive MEK inhibitor pharmacophore in patent literature [1]. CAS 1251628-46-2 may be submitted for kinase selectivity profiling, particularly against MEK1/2 and related MAPK pathway kinases, to establish whether the N-benzyl acetamide substitution pattern retains or diverges from the class-level MEK inhibitory activity. Comparative profiling against the N-(4-methylbenzyl) and N-(3-chloro-4-methylphenyl) analogs would directly quantify substituent-dependent selectivity shifts.

Physicochemical and ADME Comparator Studies: Unsubstituted Benzyl as the Hydrophilic Anchor Point

With the lowest molecular weight (389.47 g/mol) and lowest estimated lipophilicity among the close analogs [1], the target compound is the most suitable candidate for establishing baseline aqueous solubility, logD, and permeability values in this sub-series. It can function as the hydrophilic anchor point in matched molecular pair analyses, enabling quantification of the incremental lipophilicity, permeability, and metabolic stability changes introduced by para-methyl or chloro-methyl substitution on the benzyl ring.

Quote Request

Request a Quote for N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.